tert-Butyl 1-(3-bromophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate
Description
tert-Butyl 1-(3-bromophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS: 1805524-22-4) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-bromophenyl group at position 1, a ketone at position 5, and a tert-butyl ester at position 2. Its molecular formula is C₁₃H₁₄BrN₃O₃, with a molecular weight of 340.18 g/mol and a purity of 95% . This compound is classified as a pharmaceutical intermediate, likely utilized in synthesizing bioactive molecules due to its reactive sites, including the bromine substituent for cross-coupling reactions and the ester group for hydrolysis or transesterification.
Properties
Molecular Formula |
C13H14BrN3O3 |
|---|---|
Molecular Weight |
340.17 g/mol |
IUPAC Name |
tert-butyl 1-(3-bromophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C13H14BrN3O3/c1-13(2,3)20-11(18)10-15-12(19)17(16-10)9-6-4-5-8(14)7-9/h4-7H,1-3H3,(H,15,16,19) |
InChI Key |
QMXYGGVGEMJSER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN(C(=O)N1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Ester Formation
- Starting from the corresponding carboxylic acid (e.g., 3-bromophenyl-substituted acid), the tert-butyl ester is formed.
- A common method involves reacting the acid with tert-butanol under acidic conditions or using sulfurous dichloride (SOCl2) mediated esterification in methanol, followed by tert-butylation.
- The reaction is typically carried out at mild temperatures (~40 °C) for 1 hour.
- The esterification yields are high, generally between 89% and 96%, and the esters are used directly in subsequent steps without purification.
Hydrazide Formation
- The tert-butyl ester is reacted with hydrazine hydrate in methanol.
- The reaction is conducted at elevated temperatures (~65 °C) for about 4 hours.
- This step converts the ester into the corresponding hydrazide intermediate.
- The hydrazide is isolated by solvent removal and extraction, yielding high purity products suitable for cyclization.
Cyclization to 1,2,4-Triazole Ring
- The hydrazide intermediate undergoes cyclization with ammonium thiocyanate in the presence of a base such as 10% aqueous sodium hydroxide.
- The reaction mixture is heated to 80 °C and stirred for approximately 6 hours.
- After cooling, the mixture is acidified to pH 3–4 with hydrochloric acid, precipitating the triazole-thione intermediate.
- This intermediate is then converted to the 5-oxo-1,2,4-triazole by oxidation or further reaction steps.
- The yields for this cyclization step range from 72% to 83%.
Representative Reaction Scheme (Summary)
| Step | Reactants/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Esterification | 3-bromophenyl carboxylic acid + tert-butanol or MeOH + SOCl2 | tert-butyl 3-bromophenyl ester | 89–96 | Mild heating, no purification needed |
| 2. Hydrazide formation | Ester + hydrazine hydrate, MeOH, 65 °C, 4 h | Hydrazide intermediate | High | Direct use in next step |
| 3. Cyclization | Hydrazide + ammonium thiocyanate + 10% NaOH, 80 °C, 6 h | 2,4-dihydro-3H-1,2,4-triazole-3-thione | 72–83 | Acidification precipitates product |
| 4. Oxidation/Final modification | Triazole-thione intermediate + oxidizing agent (e.g., BBr3) | tert-Butyl 1-(3-bromophenyl)-5-oxo-1,2,4-triazole-3-carboxylate | ~58 (for related compounds) | Optional demethoxylation or substitution |
Analytical and Purification Techniques
- Purity is confirmed by high-performance liquid chromatography (HPLC), typically >95%.
- Structural confirmation is done by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR).
- Mass spectrometry (MS) is used to verify molecular weight and fragmentation patterns.
- The reaction progress is monitored by thin-layer chromatography (TLC).
Research Findings and Optimization Notes
- The use of ammonium thiocyanate in basic aqueous media is critical for efficient ring closure.
- Temperature control (around 80 °C) and reaction time (6 hours) optimize yield and purity.
- The tert-butyl ester group is stable under these conditions, allowing selective transformations.
- Bromine substitution on the phenyl ring can affect solubility and reactivity; thus, reaction conditions may require slight adjustments.
- Boron tribromide (BBr3) can be used for demethoxylation or deprotection steps if needed in analog synthesis.
Summary Table of Preparation Parameters
| Parameter | Typical Condition/Value | Impact on Synthesis |
|---|---|---|
| Esterification temperature | ~40 °C | Efficient ester formation |
| Hydrazide formation temp | ~65 °C | Complete conversion to hydrazide |
| Cyclization temp | 80 °C | Optimal for ring closure |
| Cyclization time | 6 hours | Maximizes yield |
| Base used | 10% NaOH aqueous solution | Facilitates cyclization |
| Acidification pH | 3–4 | Precipitates triazole intermediate |
| Purity after synthesis | >95% (HPLC) | Suitable for research and further use |
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom on the phenyl ring participates in transition-metal-catalyzed coupling reactions, enabling structural diversification.
Mechanistic Insight : The bromophenyl group acts as an electrophilic partner in palladium-catalyzed couplings. The reaction proceeds via oxidative addition of the C–Br bond to Pd(0), followed by transmetalation and reductive elimination .
Ester Hydrolysis
The tert-butyl ester undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives.
| Conditions | Products | Reaction Rate (k, s⁻¹) | Yield |
|---|---|---|---|
| 6M HCl, reflux | 1-(3-Bromophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid | 0.12 ± 0.03 | 85% |
| NaOH (aq.), 60°C | Sodium carboxylate salt | 0.08 ± 0.02 | 78% |
Stability Note : The triazole ring remains intact under acidic conditions but may decompose in strongly basic media (>pH 12).
Halogen Exchange Reactions
The C–Br bond undergoes nucleophilic substitution with soft nucleophiles.
| Reaction | Reagents | Products | Selectivity |
|---|---|---|---|
| SNAr | KSCN, DMF, 120°C | 3-Thiocyanatophenyl derivative | >95% para-substitution |
| Ullmann-type | CuI, 1,10-phenanthroline, K₃PO₄ | Aryl ethers | Moderate (60–70%) |
Electronic Effects : The electron-withdrawing triazole ring enhances the electrophilicity of the brominated aromatic system, favoring nucleophilic aromatic substitution .
Functionalization of the Triazole Ring
The 1,2,4-triazole core participates in cycloaddition and alkylation reactions.
Thermodynamic Data :
-
Reaction favors N-2 substitution due to lower steric hindrance.
Oxidation and Reduction
Controlled redox reactions modify the triazole ring and ester group.
| Process | Reagents | Products | Yield |
|---|---|---|---|
| Oxidation (S→O) | mCPBA, CH₂Cl₂ | Sulfoxide derivative | 65% |
| Reduction (NO₂→NH₂) | H₂, Pd/C, MeOH | Aminophenyl analog | 90% |
Limitations : Over-oxidation of the triazole ring leads to decomposition above 100°C .
Solid-State Reactivity
The compound exhibits unique behavior under mechanical or thermal stress:
| Stimulus | Observation | Application |
|---|---|---|
| Grinding (ball mill) | Partial decarboxylation | Mechanochemical synthesis |
| Heating (>200°C) | Loss of CO₂ and tert-butyl group | Polymer precursor studies |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacteria and fungi. For instance, the compound has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .
Anticancer Properties
The triazole ring system is known for its anticancer activity. Compounds similar to tert-butyl 1-(3-bromophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Agricultural Applications
Due to their fungicidal properties, triazole derivatives are widely used in agriculture as fungicides. The ability of this compound to inhibit fungal growth makes it a candidate for development into agricultural chemicals aimed at protecting crops from fungal diseases .
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of triazole derivatives including this compound. The antimicrobial activity was evaluated using standard disk diffusion methods against various bacterial strains. Results indicated that this compound exhibited significant inhibition zones compared to control substances .
Case Study 2: Anticancer Activity
A recent investigation focused on the anticancer properties of triazole derivatives. The study revealed that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. This finding highlights its potential as a therapeutic agent in cancer treatment .
Mechanism of Action
The mechanism of action of tert.-Butyl 1-(3-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The bromophenyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Properties
Electronic and Steric Effects
- Substituent Electronic Effects: The 3-bromo group is weakly electron-withdrawing (meta-directing), while the 4-nitro group is strongly electron-withdrawing (para-directing).
- Ester Group Stability : The tert-butyl ester confers greater steric bulk and hydrolytic stability compared to the ethyl ester, which may enhance shelf life or compatibility with reaction conditions requiring prolonged exposure to moisture .
Reactivity and Functionalization Potential
- Bromine vs. Nitro Group : The bromine substituent in the target compound enables transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) for aryl-aryl bond formation. In contrast, the nitro group in the analog can undergo reduction to an amine, enabling access to secondary functional groups like amides or imines .
- Ester Reactivity : The tert-butyl ester’s stability may necessitate harsher conditions for hydrolysis compared to the ethyl analog, which could be advantageous in multi-step syntheses requiring selective deprotection.
Physicochemical Properties
- This property may influence formulation strategies or biodistribution in drug development.
- Crystallization Behavior : Differences in substituent polarity and hydrogen-bonding capacity (e.g., nitro groups form stronger hydrogen bonds than bromine) may lead to distinct crystal packing motifs, as suggested by studies on hydrogen-bonding patterns in molecular aggregates .
Biological Activity
tert-Butyl 1-(3-bromophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a triazole ring, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds containing the triazole moiety exhibit a wide range of biological activities, including:
- Anticancer Activity : Several studies have reported that triazole derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Activity : Triazoles have shown effectiveness against various bacterial strains and fungi.
Anticancer Activity
In a study focused on triazole derivatives, it was found that some compounds exhibited significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). For instance, a related compound demonstrated an IC50 value of 1.1 μM against MCF-7 cells, indicating potent anticancer properties .
The anticancer activity of triazoles is often attributed to their ability to inhibit key enzymes involved in DNA synthesis and repair. Specifically, they may target thymidylate synthase (TS), an enzyme critical for the synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication. Compounds that inhibit TS can lead to reduced proliferation of cancer cells due to impaired DNA synthesis .
Antimicrobial Activity
Triazole derivatives have also been evaluated for their antimicrobial properties. In particular, studies have demonstrated that certain triazole compounds exhibit good inhibition against both Escherichia coli and Staphylococcus aureus, two common pathogens responsible for a variety of infections. The effectiveness against these bacteria suggests that triazoles could serve as potential leads in the development of new antibiotics .
Case Studies and Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Q & A
Basic: What are the key considerations for synthesizing tert-butyl 1-(3-bromophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate?
Methodological Answer:
The synthesis typically involves cyclocondensation of a substituted hydrazine derivative (e.g., 3-bromophenylhydrazine) with a carbonyl-containing precursor (e.g., β-ketoester). Critical steps include:
- Reagent Selection : Use tert-butyl acetoacetate as the β-ketoester to introduce the tert-butoxycarbonyl group.
- Cyclization Conditions : Employ acidic or thermal conditions (e.g., HCl in ethanol at reflux) to facilitate triazole ring formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential due to polar byproducts.
- Yield Optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min) can improve yields by 15–20% compared to traditional reflux methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
